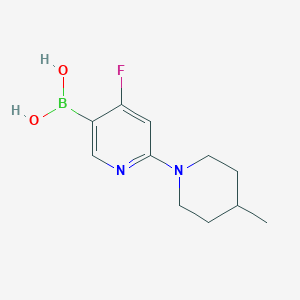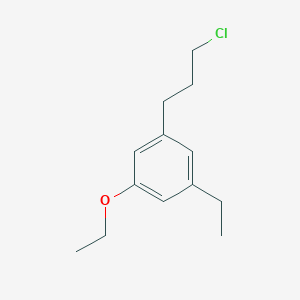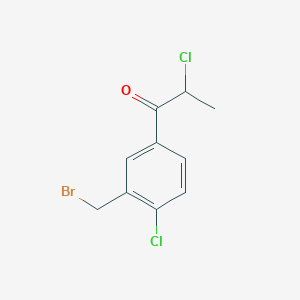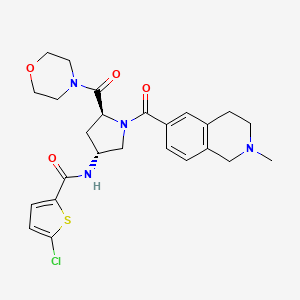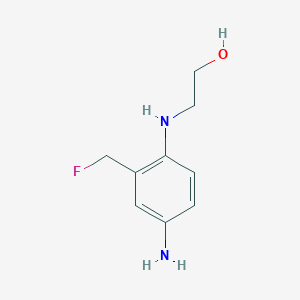![molecular formula C29H46N4O B14073533 Bis[3,5-bis(diethylamino)phenyl]methanone CAS No. 101246-80-4](/img/structure/B14073533.png)
Bis[3,5-bis(diethylamino)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis[3,5-bis(diethylamino)phenyl]- is a chemical compound with the molecular formula C_21H_28N_2O It is known for its unique structure, which includes two 3,5-bis(diethylamino)phenyl groups attached to a central methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3,5-bis(diethylamino)phenyl]- typically involves the reaction of 3,5-bis(diethylamino)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3,5-bis(diethylamino)phenyl]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methanone, bis[3,5-bis(diethylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used. These reactions often require specific solvents and temperature control.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles. The conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
Methanone, bis[3,5-bis(diethylamino)phenyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it valuable in the development of new materials and technologies.
作用機序
The mechanism of action of Methanone, bis[3,5-bis(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Methanone, bis[3,5-bis(diethylamino)phenyl]- can be compared with other similar compounds, such as:
Methanone, bis[4-(diethylamino)phenyl]-: This compound has a similar structure but with different substitution patterns on the phenyl rings. It may exhibit different chemical and biological properties.
Methanone, bis[4-(dimethylamino)phenyl]-: Another related compound with dimethylamino groups instead of diethylamino groups. The difference in alkyl groups can affect the compound’s reactivity and applications.
The uniqueness of Methanone, bis[3,5-bis(diethylamino)phenyl]- lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications in research and industry.
特性
CAS番号 |
101246-80-4 |
|---|---|
分子式 |
C29H46N4O |
分子量 |
466.7 g/mol |
IUPAC名 |
bis[3,5-bis(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C29H46N4O/c1-9-30(10-2)25-17-23(18-26(21-25)31(11-3)12-4)29(34)24-19-27(32(13-5)14-6)22-28(20-24)33(15-7)16-8/h17-22H,9-16H2,1-8H3 |
InChIキー |
BRIADNNWMLWWQA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)N(CC)CC)N(CC)CC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


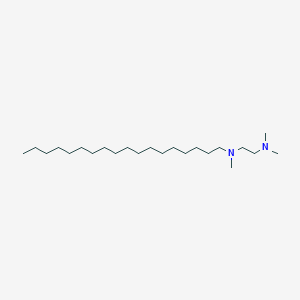

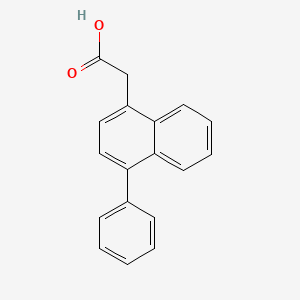
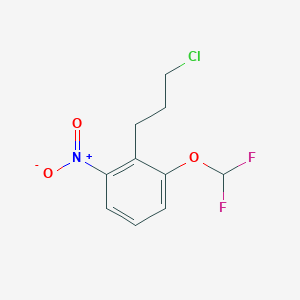
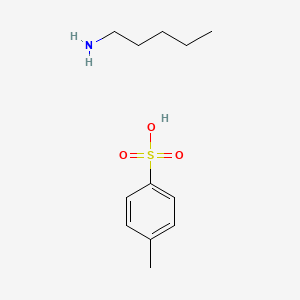
![N-tert-butyl-N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate](/img/structure/B14073464.png)
